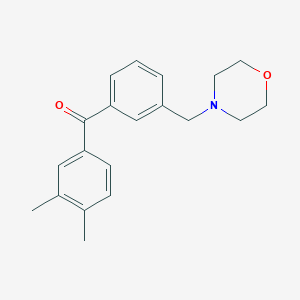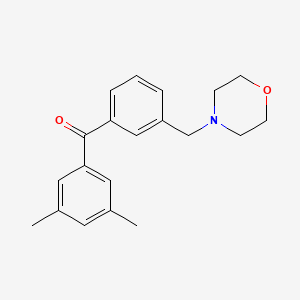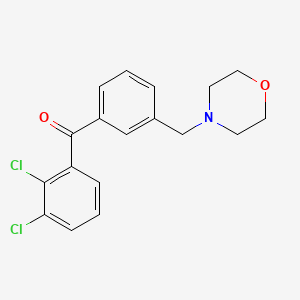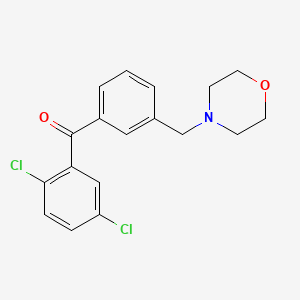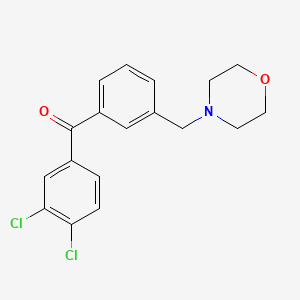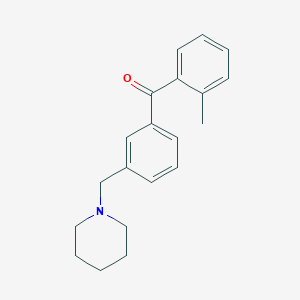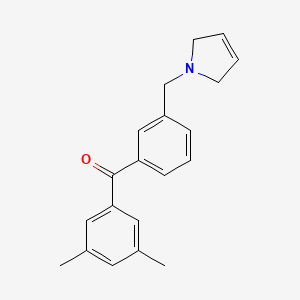
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone" is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds often involves the formation of a methanone moiety attached to various aromatic and heteroaromatic rings. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor involved the creation of a phenylmethanone with a pyrrol substituent, which showed increased potency compared to its predecessor . Similarly, the synthesis of various arylmethanones with central nervous system depressant activity was achieved, demonstrating the versatility of methanone derivatives in medicinal chemistry . These examples suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly including the formation of the pyrrol ring followed by its attachment to the phenylmethanone core.
Molecular Structure Analysis
The molecular structure of methanone derivatives can be quite diverse, as seen in the structural analysis of a diphenyl pyrazol methanone, which was found to have a non-planar structure with C1 point group symmetry . Similarly, the crystal and molecular structure of a related compound with a pyridinyl methoxy group was determined using X-ray diffraction, revealing specific intermolecular hydrogen bonding patterns . These studies indicate that the molecular structure of "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone" would likely be complex and could exhibit unique intermolecular interactions.
Chemical Reactions Analysis
Methanone derivatives can participate in various chemical reactions, often influenced by their substituents. For example, the antimicrobial and antioxidant activities of dimethyl phenyl bicyclo methanone derivatives were explored, indicating that these compounds can interact with biological systems in a meaningful way . The reactivity of such compounds can be further understood by studying their electronic and spectroscopic properties, as was done for amino-substituted thieno pyridine methanones . These studies suggest that the compound may also exhibit interesting reactivity, potentially useful in pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanone derivatives can be quite varied. For instance, the spectroscopic properties of a diphenyl pyrazol methanone were thoroughly investigated, providing insights into its stability and electronic structure . The crystal structure analysis of another methanone derivative revealed specific intermolecular hydrogen bonds, which can significantly influence the compound's solubility and melting point . These findings imply that "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone" would have distinct physical and chemical properties that could be tailored for specific applications, such as drug design or material science.
Applications De Recherche Scientifique
Application in Drug Discovery
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Pyrrole and imidazole moieties are found in many natural products and marketed drugs. They show a broad range of chemical and biological properties, making them important synthons in the development of new drugs .
- Methods of Application : The combination of different pharmacophores in a pyrrole or imidazole ring system has led to the formation of more active compounds .
- Results or Outcomes : The derivatives of these moieties show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Application in Material Science
- Scientific Field : Material Science.
- Summary of Application : The unique structure of “(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone” enables investigation of diverse applications ranging from drug discovery to material science.
Application in Antimicrobial Therapy
- Scientific Field : Pharmacology .
- Summary of Application : Imidazole derivatives have shown potential as antimicrobial agents, with some new sulfonamide derivatives exhibiting antitumor activity .
Application in Antitumor Therapy
- Scientific Field : Oncology .
- Summary of Application : Some imidazole derivatives have shown potential as antitumor agents .
Application in Anticandidiasis and Antituberculosis Therapy
- Scientific Field : Pharmacology .
- Summary of Application : Some 1H-pyrrole-2,5-diones derivatives have shown anticandidiasis and antituberculosis properties .
Application in Brain Tumors and Liver and Skin Cancer Therapy
Safety And Hazards
Orientations Futures
The compound has shown promise in drug discovery as a lead compound for the development of new drugs and in the study of protein-ligand interactions1. Further research and studies are needed to explore its full potential.
Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to the original papers and resources.
Propriétés
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-10-16(2)12-19(11-15)20(22)18-7-5-6-17(13-18)14-21-8-3-4-9-21/h3-7,10-13H,8-9,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOUVXNYOFOKKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643489 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone | |
CAS RN |
898749-07-0 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)
![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)
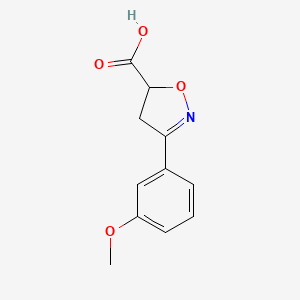
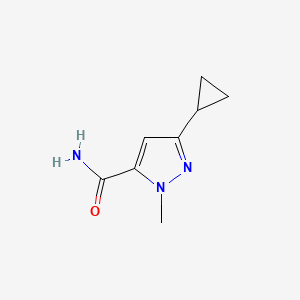
![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)

